Octoxy(phenylcarbamoyl)phosphinate
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Overview
Description
Octoxy(phenylcarbamoyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to an octoxy and phenylcarbamoyl moiety. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octoxy(phenylcarbamoyl)phosphinate typically involves the reaction of octanol with phenyl isocyanate to form octyl phenylcarbamate. This intermediate is then reacted with a phosphinic acid derivative under controlled conditions to yield the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the process and achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Octoxy(phenylcarbamoyl)phosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.
Substitution: The octoxy and phenylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphinate oxides, phosphine derivatives, and various substituted phosphinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Octoxy(phenylcarbamoyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octoxy(phenylcarbamoyl)phosphinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phosphonates: These compounds have a similar structure but contain a direct carbon-phosphorus bond.
Phosphates: Phosphates have a phosphorus-oxygen bond and are widely used in biological systems.
Phosphinates: Other phosphinates with different alkyl or aryl groups can exhibit similar chemical properties but may differ in their reactivity and applications.
Uniqueness
Octoxy(phenylcarbamoyl)phosphinate is unique due to its specific combination of octoxy and phenylcarbamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62405-08-7 |
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Molecular Formula |
C15H23NO4P- |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
octoxy(phenylcarbamoyl)phosphinate |
InChI |
InChI=1S/C15H24NO4P/c1-2-3-4-5-6-10-13-20-21(18,19)15(17)16-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,16,17)(H,18,19)/p-1 |
InChI Key |
OWCKPPOTQGKAJG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=O)(C(=O)NC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
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